molecular formula C17H26N4O2 B5301032 4,6-dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine

4,6-dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine

Cat. No. B5301032
M. Wt: 318.4 g/mol
InChI Key: HXMGGISWKJWWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as DU-176b and belongs to the class of direct oral anticoagulants (DOACs).

Mechanism of Action

DU-176b selectively binds to the active site of factor Xa and inhibits its activity, thereby preventing the formation of thrombin and subsequent clot formation. This mechanism of action is different from traditional anticoagulants, which target multiple components of the coagulation cascade.
Biochemical and Physiological Effects:
DU-176b has been shown to have a predictable pharmacokinetic profile and a low potential for drug-drug interactions. It has a rapid onset of action and a relatively short half-life, which allows for easy management of bleeding complications. DU-176b also has a low potential for food and drug interactions, which is a significant advantage over traditional anticoagulants.

Advantages and Limitations for Lab Experiments

DU-176b has several advantages for laboratory experiments, including its high purity and stability, which allows for accurate and reproducible results. However, it is a synthetic compound that requires specialized equipment and expertise for its synthesis and purification. Furthermore, its high cost may limit its availability for research purposes.

Future Directions

DU-176b has several potential future directions for research, including its use in combination with other anticoagulants or antiplatelet agents, as well as its potential applications in the prevention and treatment of other cardiovascular diseases. Further studies are needed to determine its long-term safety and efficacy, as well as its potential for drug interactions and adverse effects.
In conclusion, DU-176b is a synthetic compound that has shown promising results in the prevention and treatment of thromboembolic disorders. Its unique mechanism of action and low potential for drug interactions make it a safer and more effective alternative to traditional anticoagulants. Further studies are needed to determine its potential applications in other cardiovascular diseases and its long-term safety and efficacy.

Synthesis Methods

The synthesis of DU-176b involves several steps, including the formation of a spirocyclic intermediate, followed by the introduction of a pyrimidine ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of DU-176b is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

DU-176b has been extensively studied for its potential applications in the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism. It works by inhibiting the activity of factor Xa, which is a key component of the coagulation cascade. DU-176b has shown promising results in clinical trials and is considered to be a safer and more effective alternative to traditional anticoagulants, such as warfarin.

properties

IUPAC Name

2-(2-amino-4,6-dimethylpyrimidin-5-yl)-1-(3-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-12-14(13(2)20-16(18)19-12)11-15(22)21-7-3-17(4-8-21)5-9-23-10-6-17/h3-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMGGISWKJWWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)CC(=O)N2CCC3(CC2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.